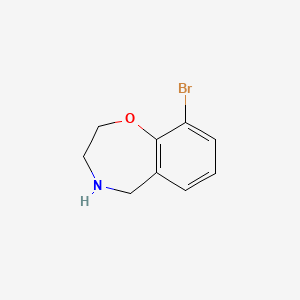

9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine

Description

Structure

3D Structure

Properties

IUPAC Name |

9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-3-1-2-7-6-11-4-5-12-9(7)8/h1-3,11H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSRHCRSQULDDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1)C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Reaction Mechanisms and Chemical Transformations of 9 Bromo 2,3,4,5 Tetrahydro 1,4 Benzoxazepine

Mechanistic Investigations of Benzoxazepine Ring Formation

The construction of the 2,3,4,5-tetrahydro-1,4-benzoxazepine ring system can be achieved through various synthetic strategies, primarily involving intramolecular cyclization or rearrangement reactions.

A prominent pathway to the tetrahydro-1,4-benzoxazepine core is through intramolecular cyclization. One such mechanism is the 7-exo-dig cyclization, a process that involves the attack of a nucleophile onto an alkyne. organic-chemistry.orgresearchgate.netnih.gov In the context of synthesizing the 9-bromo substituted variant, a plausible precursor would be a 2-amino-substituted bromophenol bearing a propargyl ether moiety. The reaction, typically mediated by a base, would proceed via the deprotonation of the amine, which then acts as the internal nucleophile. This nucleophile attacks the proximal carbon of the alkyne in a 7-exo-dig manner, leading to the formation of the seven-membered heterocyclic ring. organic-chemistry.org The regioselectivity of this cyclization is governed by Baldwin's rules, which favor the exo-dig cyclization for the formation of seven-membered rings.

Another established method for the formation of the 2,3,4,5-tetrahydro-1,4-benzoxazepine ring is through Lewis acid-mediated intramolecular cyclizations. For instance, precursors containing a benzotriazolyl methyl group attached to the nitrogen of a phenoxyethylamine derivative can undergo cyclization in the presence of a Lewis acid like aluminum chloride. wikipedia.org This reaction proceeds through the formation of a carbocation intermediate, which is then attacked by the aromatic ring to forge the final cyclic structure.

Rearrangement reactions offer an alternative and elegant approach to the synthesis of benzoxazepine scaffolds. The Beckmann rearrangement, a classic organic reaction, can be employed to transform a 4-chromanone (B43037) oxime into a 2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgbyjus.com The mechanism of the Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.combyjus.comyoutube.com This is followed by a concerted migration of the group anti-periplanar to the leaving group, which in the case of a 4-chromanone oxime derivative, would be the aryl group, leading to the expansion of the six-membered ring to a seven-membered lactam. Subsequent hydrolysis of the resulting nitrilium ion by water and tautomerization yields the final amide product. masterorganicchemistry.combyjus.comyoutube.com For the synthesis of the 9-bromo derivative, a correspondingly substituted 4-chromanone would be the required starting material.

| Reaction Type | Key Mechanistic Feature | Starting Material Example | Product Type |

|---|---|---|---|

| Intramolecular Cyclization (7-exo-dig) | Nucleophilic attack of an amine on an alkyne | 2-Amino-bromophenol with a propargyl ether | 2,3,4,5-tetrahydro-1,4-benzoxazepine |

| Intramolecular Cyclization (Lewis Acid) | Friedel-Crafts type cyclization | N-(Benzotriazolylmethyl)phenoxyethylamine derivative | 2,3,4,5-tetrahydro-1,4-benzoxazepine |

| Beckmann Rearrangement | Migration of an aryl group to an electron-deficient nitrogen | Bromo-substituted 4-chromanone oxime | 2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one |

Reactivity of the Bromo Substituent (C-9) in 9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine

The bromine atom at the 9-position of the aromatic ring is a key functional handle that allows for a wide range of chemical modifications, primarily through nucleophilic substitution and cross-coupling reactions.

Aryl halides, such as this compound, are generally less reactive towards nucleophilic substitution than alkyl halides due to the increased strength of the C-Br bond and the steric hindrance of the aromatic ring. lumenlearning.com However, under specific conditions, nucleophilic aromatic substitution (SNA_r) can occur. The generally accepted mechanism for SNA_r reactions involves a two-step addition-elimination process. lumenlearning.comnih.govlibretexts.orglibretexts.org In the first step, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of the electron-donating oxygen and nitrogen atoms in the benzoxazepine ring may influence the electron density of the aromatic ring and thus its susceptibility to nucleophilic attack. In the second step, the bromide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.orglibretexts.org While direct examples of nucleophilic substitution on this compound are not prevalent in the literature, analogous reactions on similar bromo-substituted heterocyclic systems suggest that this transformation is feasible with strong nucleophiles and potentially under elevated temperatures or with the aid of a catalyst.

The bromo substituent at the C-9 position is an excellent electrophilic partner for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.comyoutube.comchemrxiv.orgnih.gov The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex to form a Pd(II) species. libretexts.orgnih.gov This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. libretexts.orgnih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.orgwikipedia.orglibretexts.orgnih.govjk-sci.com The mechanism is similar to the Suzuki-Miyaura coupling, involving an oxidative addition of the aryl bromide to the palladium(0) catalyst. wikipedia.orgjk-sci.com The amine then coordinates to the palladium(II) complex, and after deprotonation by a base, reductive elimination occurs to form the arylamine product and regenerate the catalyst. wikipedia.orgjk-sci.com

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Key Mechanistic Steps |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron reagent (e.g., boronic acid) | C-C | Oxidative addition, Transmetalation, Reductive elimination |

| Buchwald-Hartwig | Amine (primary or secondary) | C-N | Oxidative addition, Amine coordination & deprotonation, Reductive elimination |

Transformations of the Tetrahydro-1,4-benzoxazepine Core

The tetrahydro-1,4-benzoxazepine core itself can undergo chemical transformations, although it is generally more stable than the bromo substituent. One notable reaction is the cleavage of the N–C(5) bond under the action of activated alkynes in methanol. libretexts.orgnih.gov This reaction proceeds through a domino process initiated by the Michael addition of the nitrogen atom to the alkyne. This is followed by the opening of the oxazepine ring, leading to the formation of o-(methoxyethyl)- or o-(methoxybenzyl)-phenyl(aminoethyl) ethers. libretexts.orgnih.gov The rate of this cleavage is influenced by the electronic effects of substituents at the C-5 position.

Ring Cleavage Reactions and Products

The 2,3,4,5-tetrahydro-1,4-benzoxazepine ring system is susceptible to cleavage under specific reaction conditions. Research has shown that when treated with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), in a solvent like methanol, the heterocyclic ring undergoes cleavage at the N-C(5) bond. researchgate.net This reaction proceeds via a domino mechanism, resulting in the formation of acyclic o-substituted phenyl(aminoethyl) ethers. researchgate.net The rate of this cleavage is influenced by the electronic effects of substituents on the C-5 atom. researchgate.net For the 9-bromo derivative, this reaction provides a pathway to functionalized acyclic ethers.

Interactive Table: Ring Cleavage of Tetrahydro-1,4-benzoxazepines with Activated Alkynes

| Reactant 1 (General Structure) | Reactant 2 (Activated Alkyne) | Conditions | Product Type | Bond Cleaved |

| 2,3,4,5-Tetrahydro-1,4-benzoxazepine | Dimethyl acetylenedicarboxylate (DMAD) | Methanol | o-(Methoxyethyl)- or o-(Methoxybenzyl)-phenyl(aminoethyl) ether | N-C(5) |

| 2,3,4,5-Tetrahydro-1,4-benzoxazepine | Methyl propiolate | Methanol | o-(Methoxyethyl)- or o-(Methoxybenzyl)-phenyl(aminoethyl) ether | N-C(5) |

Ring Expansion to Larger Heterocyclic Systems

Ring expansion is a common strategy for synthesizing larger heterocyclic systems from smaller, more accessible rings. However, in the case of the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold, this transformation is not the favored pathway under conditions that promote it in analogous structures.

Notably, the sulfur-containing analogue, tetrahydro-1,4-benzothiazepine, undergoes a ring expansion by two carbon atoms when reacted with methyl propiolate, yielding a nine-membered benzothiazonine. researchgate.net In stark contrast, the 2,3,4,5-tetrahydro-1,4-benzoxazepine ring does not expand under these conditions; instead, it undergoes the ring cleavage reaction described previously. researchgate.net This highlights a significant difference in reactivity between the oxygen and sulfur analogues, with the oxazepine ring favoring cleavage over expansion.

Interactive Table: Comparative Reactivity of Tetrahydro-1,4-benzoxazepines and Tetrahydro-1,4-benzothiazepines

| Starting Heterocycle | Reagent | Predominant Reaction | Product |

| 2,3,4,5-Tetrahydro-1,4-benzoxazepine | Activated Alkyne (e.g., Methyl propiolate) | Ring Cleavage | Acyclic Ether |

| 2,3,4,5-Tetrahydro-1,4-benzothiazepine | Activated Alkyne (e.g., Methyl propiolate) | Ring Expansion | Tetrahydro-1,4-benzothiazonine |

Hydrogenation and Dehydrogenation Studies

The stability of the tetrahydro-1,4-benzoxazepine ring has been observed in the context of hydrogenation reactions aimed at other functional groups. For instance, related 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones can be reduced with powerful agents like lithium aluminum hydride. researchgate.net This suggests that the core heterocyclic ring is stable to these conditions, which primarily reduce the carbonyl groups without cleaving the ring.

Conversely, dehydrogenation offers a potential pathway to the corresponding aromatic 1,4-benzoxazepine (B8686809). While specific studies on the dehydrogenation of this compound are not widely documented, studies on the analogous 2,3,4,5-tetrahydro-1H-1-benzazepine have demonstrated this transformation. nih.gov By analogy, treatment with a suitable dehydrogenating agent could be expected to remove hydrogen atoms from the heterocyclic ring, leading to the formation of a more conjugated, aromatic system.

Interactive Table: Summary of Hydrogenation and Dehydrogenation Studies

| Transformation | Reagents/Conditions | Effect on the Benzoxazepine Ring | Product Type |

| Hydrogenation (of substituents) | Lithium Aluminum Hydride (LiAlH₄) | Ring remains intact; reduces external carbonyl groups. researchgate.net | Dione is reduced to the corresponding diol or amine. |

| Dehydrogenation (potential) | Dehydrogenating agents (e.g., Pd/C, sulfur) | Aromatization of the seven-membered ring. | Aromatic 1,4-Benzoxazepine |

Stability and Degradation Pathways Under Various Chemical Conditions

The this compound ring system demonstrates varied stability depending on the chemical environment.

Stability:

Acidic Conditions: The core ring structure is stable to certain acidic conditions. For example, N-formyl derivatives of 5-substituted 2,3,4,5-tetrahydrobenzo[f] nih.govresearchgate.netoxazepines can be hydrolyzed with hydrochloric acid to remove the formyl group while leaving the seven-membered ring intact. researchgate.net

Strong Reducing Agents: The ring is robust in the presence of strong reducing agents like lithium aluminum hydride, which selectively reduce appended functional groups without causing ring degradation. researchgate.net

Degradation:

Reaction with Alkynes: As detailed in section 3.3.1, the most significant degradation pathway involves the reaction with activated alkynes, which leads to irreversible cleavage of the N-C(5) bond and the formation of acyclic products. researchgate.net

Interactive Table: Chemical Stability and Degradation of the Tetrahydro-1,4-benzoxazepine Ring

| Chemical Condition | Reagent Example | Outcome for the Ring System | Reference |

| Acidic Hydrolysis | Hydrochloric Acid (HCl) | Stable (used for deprotection of N-formyl groups) | researchgate.net |

| Strong Reduction | Lithium Aluminum Hydride (LiAlH₄) | Stable (reduces external functional groups) | researchgate.net |

| Reaction with Activated Alkynes | Dimethyl acetylenedicarboxylate (DMAD) | Degradation (Ring Cleavage) | researchgate.net |

Iv. Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

No published NMR data, including proton (¹H), carbon (¹³C), or two-dimensional correlation spectra (COSY, HMQC, HMBC), were found for 9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine. Such data is essential for confirming the compound's covalent framework and stereochemistry.

Detailed ¹H and ¹³C NMR spectra are required to map the chemical environment of each atom in the molecule. The analysis would involve assigning specific chemical shifts (δ) in parts per million (ppm) to each unique proton and carbon nucleus. However, no experimental chemical shift data for this compound has been reported.

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would confirm proton-proton (¹H-¹H) couplings within the tetrahydrooxazepine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

Currently, no such 2D NMR studies for this compound are available in the literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a compound's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. While chemical vendors list the molecular weight, primary experimental HRMS data confirming the elemental composition of C₉H₁₀BrNO for this compound is not present in reviewed scientific publications.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers (cm⁻¹). For this compound, characteristic peaks for the C-N, C-O, aromatic C=C, and C-Br bonds would be expected. However, no experimental IR spectrum with specific absorption band assignments for this compound has been published.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate data on bond lengths, bond angles, and dihedral angles. There are no published reports of a crystal structure for this compound.

Without a crystal structure, the specific intramolecular distances and angles that define the geometry of this compound remain undetermined. This includes the conformation of the seven-membered oxazepine ring and the precise orientation of the bromine substituent relative to the fused benzene (B151609) ring.

Detailed Spectroscopic and Structural Analysis of this compound

The elucidation of the three-dimensional structure and electronic properties of heterocyclic compounds is foundational to understanding their chemical behavior and potential applications. This article focuses on the spectroscopic and structural characterization of this compound, a molecule belonging to the benzoxazepine class of compounds. The subsequent sections will delve into its conformational analysis in the solid state and the investigation of its electronic and vibrational properties through various spectroscopic techniques.

The precise arrangement of atoms and the nature of electronic transitions and vibrations within this compound are critical parameters determined through advanced spectroscopic and structural methods.

Detailed experimental data from single-crystal X-ray diffraction studies would be required to definitively determine the solid-state conformation of this compound. Such an analysis would provide precise bond lengths, bond angles, and torsion angles, revealing the preferred spatial arrangement of the fused benzene ring and the seven-membered oxazepine ring. Factors such as crystal packing forces and intermolecular interactions would influence this conformation.

In the absence of specific crystallographic data for this compound, theoretical modeling approaches, such as Density Functional Theory (DFT), could offer predictive insights into the most stable conformations. These computational studies can calculate the relative energies of different possible conformers, such as chair, boat, or twist-boat forms of the oxazepine ring, to identify the likely ground-state geometry in the solid phase.

Further spectroscopic investigations are essential for a comprehensive understanding of the electronic and vibrational characteristics of this compound.

UV-Vis Spectroscopy: The electronic transitions of the molecule can be probed using Ultraviolet-Visible (UV-Vis) spectroscopy. The absorption spectrum would be expected to show characteristic bands corresponding to π-π* transitions of the aromatic ring and n-π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. The position and intensity of these absorption maxima provide valuable information about the chromophores present and the extent of conjugation within the molecule.

| Anticipated Electronic Transitions | Expected Wavelength Range (nm) |

| π → π* (Aromatic) | ~200-300 |

| n → π* (Heteroatoms) | ~250-350 |

Raman Spectroscopy: Raman spectroscopy would complement infrared spectroscopy by providing information about the vibrational modes of the molecule. This technique is particularly sensitive to the vibrations of the carbon-carbon bonds within the benzene ring and the skeletal vibrations of the heterocyclic ring. The Raman spectrum would exhibit characteristic peaks corresponding to these vibrational frequencies, offering insights into the molecular structure and bonding.

| Vibrational Mode | Anticipated Raman Shift (cm⁻¹) |

| C=C Aromatic Stretching | 1400-1600 |

| C-H Aromatic Stretching | 3000-3100 |

| C-Br Stretching | 500-600 |

| Oxazepine Ring Deformation | < 800 |

A comprehensive analysis combining these spectroscopic techniques with theoretical calculations would be necessary to build a complete picture of the structural and electronic properties of this compound.

V. Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of various organic molecules, including heterocyclic compounds similar in structure to 9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine.

A fundamental step in computational analysis is the determination of the most stable three-dimensional conformation of a molecule, known as geometry optimization or energy minimization. For this compound, this process involves using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d)), to find the lowest energy arrangement of its atoms. This calculation would reveal key structural parameters like bond lengths, bond angles, and dihedral angles. The tetrahydrooxazepine ring's flexibility allows for multiple conformations, such as chair-like and boat-like forms, and DFT calculations can identify the most energetically favorable of these. This optimized geometry is crucial as it forms the basis for all subsequent computational analyses.

Below is an illustrative table of optimized geometric parameters that could be obtained for this compound from a DFT calculation.

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-O (ring) | 1.37 Å |

| Bond Length | C-N (ring) | 1.46 Å |

| Bond Angle | C-C-Br | 119.8° |

| Dihedral Angle | C-O-C-C | 55.2° |

Note: The data in this table is illustrative and based on typical values for similar molecular structures.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, where different colors represent varying electrostatic potentials.

For this compound, an MEP map would likely show:

Negative potential (red/yellow): Regions of high electron density, typically around the oxygen and nitrogen atoms due to their lone pairs of electrons, as well as the π-system of the benzene (B151609) ring. These areas are susceptible to electrophilic attack.

Positive potential (blue): Regions of low electron density, expected around the hydrogen atoms, particularly the N-H proton. These sites are prone to nucleophilic attack.

Neutral potential (green): Areas with intermediate electrostatic potential.

The bromine atom would also influence the MEP, creating a region of slight positive potential on its outermost surface (the σ-hole), which can be involved in halogen bonding. This detailed charge landscape allows for a nuanced prediction of intermolecular interactions and reaction sites.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the heteroatoms (N and O).

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is likely distributed over the aromatic ring and potentially influenced by the electron-withdrawing bromine atom.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. DFT calculations can provide precise energies for these orbitals and their spatial distribution.

An illustrative table of FMO properties for the compound is provided below.

| Parameter | Value (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap | 4.89 |

Note: The data in this table is illustrative and based on typical values for similar molecular structures.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. This theoretical spectrum is invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes (e.g., C-H stretching, N-H bending, C-Br stretching) to the observed spectral bands. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental results due to approximations in the theoretical methods.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces between atoms to model their movements according to the laws of classical mechanics.

These simulations are particularly useful for:

Conformational Analysis: The seven-membered tetrahydrooxazepine ring can adopt various conformations. MD simulations can explore the conformational landscape of the molecule, revealing the relative stabilities of different conformers and the energy barriers for interconversion between them.

Intermolecular Interactions: By simulating the molecule in a solvent or in the presence of other molecules (such as a biological receptor), MD can provide insights into how it interacts with its environment. This includes the formation and dynamics of hydrogen bonds, halogen bonds, and other non-covalent interactions that are crucial for its physical properties and biological activity.

Quantum-Structure Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a class of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as receptor binding affinity or enzyme inhibition.

The process involves:

Descriptor Calculation: A variety of molecular descriptors are calculated for a set of related benzoxazepine derivatives. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the calculated descriptors to the experimentally measured biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

For this compound, such a model could help identify the key structural features that influence its activity. For example, a QSAR study might reveal that the presence and position of the bromine atom are critical for a particular biological effect. mdpi.comwjbphs.com These insights are instrumental in designing new, more potent analogues. nih.gov

Molecular Docking Studies for Ligand-Target Binding Prediction

Information regarding molecular docking studies specifically performed on this compound is not available in the reviewed literature. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. researchgate.net However, no studies detailing such predictions for this specific compound were identified.

There are no specific binding affinity predictions or data on the scoring functions used for this compound found in the public domain. Binding affinity is a measure of the strength of the interaction between a ligand and its target protein. Scoring functions in molecular docking are used to estimate this binding affinity, with lower energy scores typically indicating a more stable interaction.

No research articles were found that identify the key interacting amino acid residues or describe the binding modes of this compound with any biological target. Such studies would typically reveal the specific hydrogen bonds, hydrophobic interactions, or other non-covalent bonds that stabilize the ligand-protein complex, providing insight into the mechanism of action. This information remains uncharacterized for this compound.

Vi. Structure Activity Relationship Sar Studies of 9 Bromo 2,3,4,5 Tetrahydro 1,4 Benzoxazepine Derivatives

Impact of Bromine Substitution (at C-9) on Molecular Interactions

Halogen atoms, including bromine, can influence ligand-receptor interactions through several mechanisms. They are highly lipophilic, which can enhance membrane permeability and binding to hydrophobic pockets within a protein target. Furthermore, bromine's electron-withdrawing nature alters the electronic distribution of the aromatic ring, which can affect π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a receptor's active site.

A key interaction facilitated by halogens is the halogen bond, a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair of electrons on an oxygen or nitrogen atom of a protein backbone or side chain. The strength of this interaction depends on the polarizability of the halogen, making bromine a potent halogen bond donor. This directional bonding can contribute significantly to binding affinity and selectivity.

Additionally, the concept of bioisosterism is relevant, where one functional group is replaced by another with similar properties to improve activity or reduce toxicity. cambridgemedchemconsulting.comnih.govwikipedia.org Bromine has been suggested as a potential bioisosteric replacement for a methyl group, allowing for fine-tuning of steric and electronic properties while exploring the chemical space around a lead compound. taylorandfrancis.com The substitution of a hydrogen atom with a larger bromine atom provides a vector for exploring steric tolerance within a binding site and can block positions susceptible to metabolic oxidation, potentially increasing the compound's half-life. wikipedia.org

Role of the Tetrahydro-1,4-benzoxazepine Core as a Bioactive Scaffold

The 2,3,4,5-tetrahydro-1,4-benzoxazepine core is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This designation is given to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them versatile starting points for drug discovery. Various derivatives of this scaffold have been reported to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, and neuroprotective properties, establishing them as important lead molecules for drug development. researchgate.net

The therapeutic versatility of the benzoxazepine scaffold stems from its distinct three-dimensional structure. The fused benzene (B151609) ring and the seven-membered oxazepine ring create a rigid yet conformationally flexible structure that can present substituents in specific spatial orientations for optimal interaction with receptor sites. The nitrogen and oxygen heteroatoms within the seven-membered ring can act as hydrogen bond acceptors, while the NH group can serve as a hydrogen bond donor, facilitating anchoring of the molecule within a protein's active site.

A notable example of its application comes from a drug development campaign targeting the PEX14–PEX5 protein-protein interface in Trypanosoma, the parasite responsible for African and American trypanosomiasis. acs.org In this study, the 2,3,4,5-tetrahydrobenzo[f] acs.orgresearchgate.netoxazepine scaffold was identified through a scaffold-hopping approach from a known pyrazolo[4,3-c]pyridine inhibitor. acs.org The benzoxazepine core was found to be an effective central scaffold for connecting two hydrophobic moieties, fulfilling the requirements of the pharmacophore model necessary for disrupting the PEX14–PEX5 interaction. acs.org This highlights the scaffold's ability to serve as a structural foundation for designing targeted therapeutic agents. acs.org

Influence of Substituents at N-4 on Biological Activity and Selectivity

While direct SAR studies on N-4 substituted 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine are limited in the reviewed literature, research on analogous heterocyclic systems provides valuable insights. For instance, studies on the related tetrahydro-2-benzazepine scaffold have shown that the nature of the substituent on the nitrogen atom is crucial for receptor affinity. nih.gov In a series of compounds designed as σ1 receptor ligands, it was found that larger, lipophilic substituents at the nitrogen position resulted in higher affinity. nih.gov

The data below, derived from studies on a tetrahydro-2-benzazepine core, illustrates how N-substituent size can modulate receptor affinity.

| N-Substituent | Relative σ1 Receptor Affinity | Reference |

|---|---|---|

| Butyl | High | nih.gov |

| Benzyl | High | nih.gov |

| 4-Phenylbutyl | High | nih.gov |

This relationship suggests that the N-4 position on the benzoxazepine scaffold likely projects into a region of the target's binding site where steric bulk and lipophilicity can be varied to optimize interactions, either by filling a hydrophobic pocket or by positioning other parts of the molecule for more effective binding.

Effects of Substituents at Other Ring Positions (e.g., C-7) on Molecular Recognition

In addition to the C-9 position, other locations on the benzene ring of the benzoxazepine scaffold are important targets for substitution to modulate pharmacological activity. The C-7 position, in particular, has been identified as a key site for modification. The development of a 7-bromo-substituted benzoxazepine as a core component of a potent mTOR kinase inhibitor underscores the significance of substitution at this position for achieving high-affinity binding. researchgate.net

SAR studies on other heterocyclic scaffolds further reinforce the importance of the C-7 position. In a study on quinoline-based efflux pump inhibitors, the C-7 position was found to be critical for activity. nih.gov Replacing the original bromine atom at C-7 with other groups, such as phenyl or quinoline (B57606), led to improved inhibitory effects, demonstrating that this position can be modified to enhance molecular recognition. nih.gov

Similarly, research on α-tetralone derivatives as monoamine oxidase (MAO) inhibitors revealed that arylalkyloxy substitution at the C-7 position resulted in compounds with high potency and selectivity for the MAO-B isoform. nih.gov These examples from different molecular scaffolds consistently point to the C-7 position as a strategic point for chemical modification to fine-tune a molecule's interaction with its biological target. Substituents at this position can influence binding by extending into adjacent sub-pockets of the active site, forming additional stabilizing interactions, or altering the electronic properties of the aromatic system.

The following table summarizes findings on how different C-7 substituents on a quinoline core affected efflux pump inhibitory activity, illustrating the principle of C-7 modification.

| C-7 Substituent on Quinoline Core | Relative Efflux Pump Inhibitory Activity | Reference |

|---|---|---|

| Bromine | Baseline Activity | nih.gov |

| Benzothiophene | Greater than Bromine | nih.gov |

| Phenyl | High Activity | nih.gov |

| Quinoline | High Activity | nih.gov |

| Naphthalene | Less than Quinoline | nih.gov |

Stereochemical Aspects of SAR for this compound Analogues

The tetrahydro-1,4-benzoxazepine scaffold can contain one or more chiral centers, depending on the substitution pattern, meaning it can exist as different stereoisomers (enantiomers or diastereomers). It is a well-established principle in pharmacology that biological systems, being chiral themselves, often interact differently with different stereoisomers of a drug molecule. This stereoselectivity can lead to significant differences in potency, efficacy, and toxicity between isomers.

For benzoxazepine derivatives, stereochemistry plays a crucial role in determining biological activity. In the development of trypanocidal agents targeting the PEX14 protein, molecular docking studies revealed that the two enantiomers of substituted 2,3,4,5-tetrahydrobenzo[f] acs.orgresearchgate.netoxazepines had different calculated binding energies, indicating that one enantiomer fits more favorably into the chiral binding site of the protein. acs.org

The table below presents the calculated binding energies for the (R) and (S) enantiomers of a representative tetrahydrobenzo[f] acs.orgresearchgate.netoxazepine derivative, demonstrating stereospecificity in target binding.

| Compound ID | Enantiomer | VINA Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| CATS-7t | (R) | -9.8 | acs.org |

| (S) | -10.4 |

This principle is further supported by studies on other bioactive molecules. For example, the antimalarial activity of 3-Br-acivicin and its derivatives was found to be highly dependent on stereochemistry. mdpi.com The isomers with the "natural" stereochemical configuration were consistently the most potent, while their corresponding enantiomers and diastereomers were significantly less active or completely inactive. mdpi.com Similarly, studies on like- and unlike-configured diastereomers of tetrahydro-2-benzazepines showed slight but distinct differences in their affinity for the σ1 receptor. nih.gov These findings collectively underscore the importance of controlling and defining the stereochemistry of this compound analogues during the drug design and development process to ensure optimal interaction with the intended biological target.

Vii. Exploration of Biological Target Interactions and Mechanisms of Action

Molecular Basis of Enzyme Inhibition by Benzoxazepine Derivatives

Derivatives of 2,3,4,5-tetrahydro-1,4-benzoxazepine have been identified as potent inhibitors of several classes of enzymes, playing a crucial role in epigenetic regulation and cellular signaling pathways.

The CREB-binding protein (CBP) and the highly homologous p300 are histone acetyltransferases (HATs) that are critical regulators of gene transcription. acs.orgnih.gov These proteins contain a bromodomain, a conserved structural module that recognizes and binds to ε-N-acetylated lysine (B10760008) residues on histone tails and other proteins. mdpi.comnih.gov This interaction is crucial for chromatin targeting and subsequent acetylation-mediated gene activation. acs.orgnih.gov The dysregulation of CBP/p300 has been linked to various diseases, including cancer, making their bromodomains attractive therapeutic targets. nih.govuni-muenchen.de

Derivatives of the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold have been developed as potent and selective inhibitors of the CBP/p300 bromodomains. acs.orgnih.gov These compounds act as N-acetyl-lysine mimetics, competitively inhibiting the protein-protein interactions mediated by acetyl-lysine binding. acs.orgmdpi.com One notable example is I-CBP112, a chemical probe developed from this scaffold. nih.govuni-muenchen.de Further optimization of this class of inhibitors led to the development of TPOP146, which exhibits a high affinity for the CBP bromodomain (134 nM) and excellent selectivity over other bromodomain families, such as the BET family. acs.orgnih.gov

| Compound | Target | Affinity (nM) | Reference |

|---|---|---|---|

| TPOP146 | CBP Bromodomain | 134 | acs.orgnih.gov |

| I-CBP112 | CBP/p300 Bromodomains | Potent and Selective | nih.govmdpi.comuni-muenchen.de |

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. nih.govmdpi.com Aberrant activation of this pathway is a common feature in many cancers. nih.gov Similarly, the human epidermal growth factor receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers, leading to uncontrolled cell growth. nih.govmdpi.com

Benzoxazepine derivatives have been explored as inhibitors of these key signaling kinases. nih.govgoogle.com For instance, a series of substituted 1,5-dihydro-4,1-benzoxazepine derivatives were synthesized and evaluated for their inhibitory activity against HER2. nih.gov The most potent compound from this series, 9a, exhibited an IC50 of 7.31 µM against isolated HER2. nih.gov Another compound, bozepinib (B1667473) ((RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine), has also been shown to inhibit HER2. nih.gov Furthermore, patent literature describes benzoxazepines as inhibitors of PI3K/mTOR, highlighting the potential of this scaffold to target multiple nodes within these oncogenic pathways. google.com Combination therapies using PI3K/Akt/mTOR pathway inhibitors have been shown to overcome resistance to anti-HER2 therapies in cancer cells with PIK3CA mutations. nih.gov

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 9a | HER2 | 7.31 | nih.gov |

| Bozepinib | HER2 | Inhibitor | nih.gov |

The versatility of the benzoxazepine scaffold extends to other enzyme classes. Research into benzamide (B126) derivatives has provided valuable structural insights for the development of histone deacetylase (HDAC) inhibitors, which are important anticancer agents. nih.gov While direct examples of 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine as an HDAC inhibitor are not prominent, the broader class of related structures shows activity. nih.gov

Additionally, the development of Angiotensin-Converting Enzyme (ACE) inhibitors has been a cornerstone of cardiovascular medicine. wikipedia.orgscholarsresearchlibrary.com These drugs play a critical role in regulating blood pressure. wikipedia.org The discovery of captopril, the first ACE inhibitor, was a result of studying peptides from snake venom. wikipedia.org The design of subsequent ACE inhibitors has focused on optimizing interactions with the enzyme's active site, which contains a zinc ion. While specific studies on 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives as ACE inhibitors are less common, the principles of designing zinc-chelating inhibitors are well-established in medicinal chemistry.

Receptor Binding Studies and Ligand-Receptor Interactions

Beyond enzyme inhibition, benzoxazepine derivatives have been shown to interact with important receptors in the central nervous system and the endocrine system.

Gamma-aminobutyric acid type A (GABAA) receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. jneurosci.orgnih.gov These receptors are the primary molecular targets for benzodiazepines (BZDs), a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. nih.govnih.gov BZDs bind to a specific site at the interface of α and γ subunits on the GABAA receptor, allosterically modulating the receptor's response to GABA. jneurosci.orgpnas.org This potentiation of GABAergic signaling is achieved by increasing the apparent affinity of the receptor for GABA, which leads to an enhanced influx of chloride ions and neuronal inhibition. jneurosci.orgnih.gov The mechanism is thought to involve the stabilization of a preactivated state of the receptor after GABA has bound. jneurosci.org The 2,3,4,5-tetrahydro-1,4-benzoxazepine structure shares similarities with the core structures of classical benzodiazepines, suggesting its potential to serve as a scaffold for novel GABAA receptor modulators.

The progesterone (B1679170) receptor (PR) is a nuclear receptor that plays a pivotal role in reproductive biology and is implicated in certain cancers. nih.govmdpi.com Research has led to the development of a class of progesterone receptor agonists based on a tetracyclic dibenzo-oxazepine structure, which is related to the benzoxazepine core. nih.gov Structure-activity relationship (SAR) studies on these compounds have identified potent PR agonists with activities in the nanomolar range. nih.gov These studies indicate that substitutions at specific positions on the tetracyclic system are crucial for high-affinity interaction with the receptor. nih.gov In addition to the nuclear progesterone receptor, membrane-associated progesterone receptors, such as Progesterone Receptor Membrane Component 1 (PGRMC1), have been identified as playing roles in cancer progression, representing another potential target for benzoxazepine-related structures. mdpi.com

Targeting of V2-receptor antagonists

While direct studies on this compound as a V2 receptor antagonist are not extensively documented, research into structurally similar compounds provides insight into the potential of the broader benzazepine and related heterocyclic scaffolds to target vasopressin receptors. Arginine vasopressin (AVP) plays a role in vasoconstriction and water reabsorption through V1A and V2 receptors, respectively. nih.gov Antagonism of these receptors is considered beneficial in conditions like congestive heart failure. nih.gov

Novel series of nonpeptide vasopressin V2 receptor antagonists have been developed based on 1-[4-(benzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-benzazepine and 1-[4-(benzoylamino)benzoyl]-2,3,4,5-1H-1,5-benzodiazepine structures. nih.govresearchgate.net These compounds have demonstrated a high affinity for V2 receptors. nih.govresearchgate.net Structure-activity relationship studies on these benzazepine series have indicated that incorporating a lipophilic group at the ortho position of the terminal benzoyl ring is crucial for achieving high V2 receptor affinity and oral activity. nih.govresearchgate.net Further modifications, such as the introduction of an alkylamino group on the benzazepine ring, have also been shown to confer oral activity. nih.govresearchgate.net These findings suggest that the tetrahydro-1,4-benzoxazepine nucleus could serve as a viable scaffold for designing novel V2 receptor antagonists.

Investigation of Anti-inflammatory Mechanisms at the Molecular Level (e.g., cytokine modulation)

Benzoxazepine derivatives have been shown to possess anti-inflammatory properties, which are attributed to their ability to modulate pro-inflammatory cytokines. scielo.br The inflammatory process involves a cascade of mediators, including cytokines like interleukins (IL) and tumor necrosis factor-α (TNF-α), which are produced by enzymes such as cyclooxygenases (COX-1, COX-2) and 5-lipoxygenase (5-LOX). nih.gov

In a study evaluating synthesized benzoxazepine derivatives, the compounds displayed varying effects on the release of human interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), with the specific effect being dependent on the cancer cell type used. scielo.br This indicates that the anti-inflammatory action of these compounds can be cell-specific. The mechanism often involves the inhibition of key enzymes in the inflammatory pathway. For instance, some anti-inflammatory agents work by inhibiting COX-1 and COX-2, which convert arachidonic acid into inflammatory mediators. nih.gov Other compounds may inhibit the 5-LOX enzyme, which is responsible for producing inflammatory leukotrienes. nih.gov The ability of benzoxazepine derivatives to modulate crucial cytokines like IL-6 and TNF-α underscores their potential as anti-inflammatory agents. scielo.br

Elucidation of Molecular Mechanisms Underlying Anti-cancer Activity

The anti-cancer properties of the benzoxazepine scaffold are a significant area of research. Derivatives have demonstrated cytotoxic effects against various cancer cell lines, and investigations into their molecular mechanisms have revealed impacts on critical cellular signaling pathways that control cell death and proliferation.

A key mechanism for the anti-cancer activity of benzoxazepine derivatives is the induction of apoptosis, or programmed cell death. nih.govnih.gov This process is often mediated by a family of cysteine proteases known as caspases. nih.gov For example, the potent antitumor compound Bozepinib, a benzoxazepine derivative, is known to selectively induce high levels of apoptosis in tumor cells. researchgate.net Studies on other related compounds, such as (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine, have shown that treatment of cancer cells leads to a significant increase in apoptotic cells, which is associated with the induction of G(2)/M cell cycle arrest. nih.gov

Another form of programmed cell death is pyroptosis, an inflammatory process triggered by the cleavage of gasdermin family proteins by caspases. nih.gov Pyroptosis is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory contents. nih.govresearchgate.net The activation of specific caspases, such as caspase-1, -3, -4, and -5, is central to initiating pyroptosis. nih.govnih.gov Inflammatory caspases (caspase-1/4/5/11) can cleave Gasdermin D (GSDMD), while apoptotic caspases (caspase-3/8) can cleave Gasdermin E (GSDME) to trigger this cell death pathway. nih.govnih.govresearchgate.net While apoptosis induction by benzoxazepine derivatives is established, their specific role in activating caspase-mediated pyroptosis pathways is an emerging area of investigation. The ability of these compounds to activate caspases suggests a potential intersection with the pyroptotic signaling cascade.

Derivatives of the benzoxazepine scaffold have demonstrated significant dose-dependent inhibition of proliferation across a range of cancer cell lines. scielo.br Studies have evaluated the cytotoxic activity of these compounds against solid tumors, revealing their potential as chemotherapeutic agents that can inhibit cancer cell proliferation and invasion. scielo.br

The anti-proliferative efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. Benzoxazepine derivatives and related structures have shown potent activity with varying IC₅₀ values depending on the specific chemical structure and the cancer cell line being tested. scielo.brnih.govbohrium.com For instance, certain synthesized benzoxazepine compounds showed IC₅₀ values ranging from 0.003 to 209.46 μg mL⁻¹ against cell lines such as A549, HeLa, Caco-2, and MCF-7. scielo.br Another study found that the compound 4-[(E)-2-(2-Chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine was the most potent in a series against MCF-7 breast cancer cells, with an IC₅₀ of 15 µM. bohrium.comresearchgate.net

| Compound | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Benzoxazepine derivative (Compound 9) | HeLa (Cervical Cancer) | 0.85 µg mL⁻¹ | scielo.br |

| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | MCF-7 (Breast Cancer) | 2.75 ± 0.02 μM | nih.gov |

| (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine (Compound 28) | MCF-7 (Breast Cancer) | 0.67 ± 0.18 μM | nih.gov |

| 4-[(E)-2-(2-Chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine (RS03) | MCF-7 (Breast Cancer) | 15 µM | bohrium.comresearchgate.net |

| Benzoxazine derivative (Molecule 14f) | PC-3, MDA-MB-231, MIA PaCa-2, U-87 MG | 7.84-16.2 µM | nih.gov |

Antimicrobial and Antioxidant Activity at the Cellular and Molecular Level

In addition to their anti-inflammatory and anti-cancer properties, benzoxazepine derivatives have been evaluated for antimicrobial and antioxidant activities.

Research has revealed that the antimicrobial efficacy of synthesized benzoxazepine derivatives can be limited, though some compounds show significant activity against specific bacterial pathogens. scielo.br The antimicrobial properties of some benzoxazepines have been specifically evaluated against fungal strains, where they demonstrated fungicidal and biofilm inhibitory properties. researchgate.net

Viii. 9 Bromo 2,3,4,5 Tetrahydro 1,4 Benzoxazepine As a Privileged Scaffold in Advanced Chemical Synthesis

Utility as a Building Block for Complex Polycyclic Systems

The presence of an aryl bromide in the 9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine structure makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone methods for constructing complex molecular architectures. jocpr.comtaylorandfrancis.com These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the fusion or attachment of additional ring systems to the benzoxazepine core.

Key reactions that leverage the bromo-substituent for polycycle synthesis include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (such as a boronic acid or ester), forming a new carbon-carbon bond. This is a powerful method for attaching new aryl or heteroaryl rings, leading to biaryl structures or more extended fused systems. jocpr.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, introducing an alkynyl moiety. This functional group is highly versatile and can undergo subsequent cyclization reactions to form a variety of heterocyclic systems fused to the original benzoxazepine framework. nih.gov

Heck Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and an alkene, providing a route to vinyl-substituted benzoxazepines which can then be used in pericyclic reactions or other cyclizations to build additional rings. jocpr.com

Intramolecular Cyclizations: The bromo-benzoxazepine can be functionalized at the nitrogen atom (N-4) with a side chain that can then undergo an intramolecular cross-coupling reaction (e.g., Heck or Buchwald-Hartwig) with the bromine at C-9 to forge a new ring, creating bridged or fused polycyclic systems. nih.gov

The strategic application of these methods allows chemists to use this compound as a foundational element for constructing intricate, multi-ring scaffolds found in natural products and complex pharmaceutical agents. nih.gov

Table 1: Representative Cross-Coupling Reactions for Polycyclic System Synthesis This table illustrates the potential synthetic pathways using the this compound scaffold based on established palladium-catalyzed reactions.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure Type |

|---|---|---|---|

| linkSuzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl-fused or linked benzoxazepine |

| linkSonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted benzoxazepine |

| linkHeck | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | Vinyl-substituted benzoxazepine |

| linkBuchwald-Hartwig | Amine, Amide | Pd₂(dba)₃, Xantphos | Amino-substituted benzoxazepine |

Precursor to Structurally Diverse Chemical Libraries

Combinatorial chemistry and diversity-oriented synthesis are essential for modern drug discovery, enabling the rapid generation of large numbers of related compounds for biological screening. nih.govresearchgate.net this compound is an excellent precursor for such libraries due to the reliable and versatile chemistry of its aryl bromide functional group.

By subjecting the scaffold to a variety of palladium-catalyzed cross-coupling reactions with a diverse set of building blocks, a library of analogues can be synthesized where the substituent at the 9-position is systematically varied. For example, a Suzuki-Miyaura coupling array with hundreds of different boronic acids can generate a library of 9-aryl- and 9-heteroaryl-substituted benzoxazepines. Similarly, a Buchwald-Hartwig amination array can introduce a wide range of amine functionalities. mdpi.com

Furthermore, the secondary amine at the N-4 position provides an orthogonal site for diversification. This position can be readily acylated, alkylated, or used in reductive amination reactions. A two-dimensional library synthesis strategy can be employed:

Diversification at N-4: A set of diverse aldehydes can be coupled to the scaffold's secondary amine via reductive amination.

Diversification at C-9: This new set of N-substituted compounds can then be subjected to a cross-coupling reaction, such as Suzuki coupling with a collection of boronic acids.

This dual-functionalization approach allows for the exponential generation of a large and structurally diverse chemical library from a single, privileged starting material. A similar strategy has been successfully applied to the related 1,4-benzoxazine scaffold to prepare libraries of potential anticancer agents via Buchwald-Hartwig cross-coupling. nih.gov

Design and Synthesis of Chemical Probes and Tool Compounds

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. A privileged scaffold is often the starting point for probe development. The 9-bromo-benzoxazepine scaffold is well-suited for this purpose.

The bromine atom serves as a crucial attachment point for various functionalities required in a chemical probe:

Affinity Labels: The aryl bromide can be converted into other reactive groups (e.g., via Stille coupling to introduce a vinyl ketone) that can form a covalent bond with a nearby nucleophilic residue in a protein's active site, allowing for permanent labeling and identification of the target.

Reporter Groups: Through Sonogashira or Suzuki coupling, fluorescent dyes (fluorophores), biotin (B1667282) tags (for affinity purification), or radioactive isotopes can be appended to the scaffold. These reporter groups allow for the visualization, isolation, and quantification of the target protein.

Photoaffinity Labels: The bromine can be replaced with photochemically reactive groups like azides or diazirines. Upon photoactivation, these groups form highly reactive species that covalently crosslink the probe to its binding partner.

The development of such probes is critical for target validation in drug discovery, helping to confirm that the biological effect of a molecule is due to its interaction with the intended target. The 9-bromo-benzoxazepine core provides a stable and synthetically accessible platform for the systematic construction of these essential research tools.

Development of Novel Synthetic Methodologies Inspired by the Benzoxazepine Core

The unique reactivity of the tetrahydro-1,4-benzoxazepine ring system itself can inspire the development of new synthetic methods. Research has shown that the seven-membered ring of this scaffold can undergo unconventional transformations under specific conditions.

For instance, it has been demonstrated that 2,3,4,5-tetrahydro-1,4-benzoxazepines can be cleaved at the N-C(5) bond when treated with activated alkynes, such as methyl propiolate, in methanol. osi.lv This reaction does not simply add the alkyne but results in a domino reaction that leads to ring-opening, forming acyclic phenyl(aminoethyl) ether derivatives. The rate and outcome of this cleavage are influenced by the electronic nature of substituents on the scaffold. osi.lv

In the closely related tetrahydro-1,4-benzothiazepine system, reaction with methyl propiolate leads to a novel ring expansion, transforming the seven-membered thiazepine ring into a nine-membered benzothiazonine ring. osi.lv This discovery of a skeletal rearrangement on a related core scaffold highlights the potential for the benzoxazepine framework to serve as a substrate in the discovery of new and unexpected chemical transformations. Studying the reactivity of substituted derivatives like this compound could lead to novel synthetic pathways for accessing larger, more complex heterocyclic systems that are otherwise difficult to synthesize.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl propiolate |

| 2,3,4,5-tetrahydro-1,4-benzothiazepine |

Ix. Future Research Directions and Unexplored Avenues

Advanced Synthetic Strategies for Complex 9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine Analogues

The development of novel and efficient synthetic methodologies is paramount to fully explore the chemical space around the 9-bromo-tetrahydro-benzoxazepine scaffold. Future synthetic efforts should focus on the stereoselective synthesis of chiral analogues, as the introduction of stereocenters can have a profound impact on biological activity. Advanced strategies could include:

Asymmetric Catalysis: Employing chiral catalysts to achieve enantioselective or diastereoselective synthesis of substituted benzoxazepine rings.

Diversity-Oriented Synthesis: Developing synthetic routes that allow for the rapid generation of a wide array of structurally diverse analogues by systematically varying substituents at multiple positions.

Late-Stage Functionalization: Devising methods for the selective introduction of functional groups onto the benzoxazepine core at a late stage of the synthesis, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

Deeper Mechanistic Understanding of Key Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and predicting the outcome of new transformations. Future research should aim to:

Elucidate Reaction Pathways: Utilize computational modeling and experimental techniques, such as kinetic studies and isotopic labeling, to elucidate the mechanisms of key bond-forming and bond-breaking reactions.

Investigate Regio- and Stereoselectivity: Systematically study the factors that govern the regioselectivity and stereoselectivity of reactions involving the benzoxazepine ring, particularly those involving the bromine atom.

High-Throughput Screening and Lead Optimization of Benzoxazepine Derivatives

To identify novel biological activities of this compound derivatives, large-scale screening efforts are necessary. High-throughput screening (HTS) of diverse compound libraries against a wide range of biological targets will be instrumental in uncovering new therapeutic opportunities. Once initial "hits" are identified, a rigorous lead optimization process will be required to improve their potency, selectivity, and pharmacokinetic properties. This iterative process involves:

Systematic SAR Studies: Synthesizing and testing a focused library of analogues to understand the relationship between chemical structure and biological activity.

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable drug-like characteristics.

Table 1: Hypothetical High-Throughput Screening Cascade for this compound Derivatives

| Screening Stage | Assay Type | Objective | Example Targets |

| Primary Screen | Biochemical or Cell-based | Identify initial hits with desired activity | Kinases, GPCRs, Ion Channels |

| Secondary Screen | Orthogonal Assays | Confirm activity and eliminate false positives | Different assay formats for the same target |

| Selectivity Profiling | Panel of related targets | Determine the selectivity of hits | Kinase panel, GPCR panel |

| Lead Optimization | In vitro and in vivo models | Improve potency, selectivity, and ADME properties | Cell-based disease models, animal models |

Advanced Computational Approaches for Predictive Modeling of Activity

In silico methods are invaluable tools for accelerating the drug discovery process. Advanced computational approaches can be employed to predict the biological activity of this compound analogues and guide the design of new compounds with improved properties. Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity.

Pharmacophore Modeling: Identifying the key structural features required for a molecule to bind to a specific biological target.

Molecular Docking and Dynamics Simulations: Simulating the interaction of benzoxazepine derivatives with their target proteins at the atomic level to understand binding modes and predict binding affinities.

A 3D-QSAR study on a series of benzoxazepine derivatives as mTOR inhibitors has demonstrated the utility of such computational approaches in identifying key structural features for biological activity.

Exploration of Novel Biological Targets and Therapeutic Applications Based on Molecular Interactions

The benzoxazepine scaffold has been associated with a range of biological activities. For instance, certain 1,4-benzoxazepine (B8686809) derivatives have been investigated as selective 5-HT1A receptor agonists. Future research should aim to identify novel biological targets for this compound and its analogues. This can be achieved through:

Chemical Proteomics: Using chemical probes derived from the benzoxazepine scaffold to identify interacting proteins in complex biological systems.

Phenotypic Screening: Screening compound libraries in cell-based or organism-based models to identify molecules that produce a desired physiological effect, followed by target deconvolution studies.

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Molecular Targets | Rationale |

| Oncology | Kinases, Epigenetic targets | The benzoxazepine scaffold is present in some anticancer agents. |

| Neuroscience | GPCRs, Ion Channels | Known activity of benzoxazepines on CNS targets. |

| Infectious Diseases | Bacterial or viral enzymes | The scaffold offers opportunities for novel antimicrobial development. |

Bioorthogonal Chemistry and Chemical Biology Applications of Benzoxazepines

The unique chemical properties of the this compound scaffold, particularly the presence of the bromine atom, make it an attractive candidate for the development of novel tools for chemical biology. The bromine atom can serve as a handle for the introduction of bioorthogonal functional groups, such as azides or alkynes. These functionalized benzoxazepines could be used as:

Chemical Probes: To study the localization and function of their biological targets in living systems.

Activity-Based Probes: To covalently label and identify their target proteins.

Components of PROTACs or other targeted protein degraders: To selectively degrade disease-causing proteins.

The development of benzoxazepine-based bioorthogonal reagents would open up new avenues for understanding complex biological processes and for the development of novel therapeutic strategies.

Q & A

Basic Research Questions

Q. What is the structural significance of the bromo substituent in 9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine, and how does it influence reactivity?

- The bromine atom at position 9 introduces steric bulk and electronic effects, altering the compound’s reactivity in substitution reactions (e.g., Suzuki couplings) or nucleophilic aromatic substitutions. Bromine’s electronegativity enhances electrophilicity at adjacent positions, facilitating regioselective modifications. Structural analogs (e.g., 8-methoxy derivatives) show that substituent position and identity critically affect interactions with biological targets, such as enzymes or receptors .

Q. What are the established synthetic routes for this compound?

- A common method involves bromination of a benzoxazepine precursor (e.g., 2,3,4,5-tetrahydro-1,4-benzoxazepine) using N-bromosuccinimide (NBS) under radical or electrophilic conditions. Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product. Alternative routes may employ cyclocondensation of halogenated precursors with aminophenols, followed by ring closure .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity (e.g., aromatic protons at δ 6.8–7.5 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 243.0).

- HPLC-PDA : Assesses purity (>95% by area normalization).

- X-ray Crystallography : Resolves stereochemistry in chiral derivatives .

Advanced Research Questions

Q. How does the bromo substituent affect the compound’s binding affinity in receptor modulation studies?

- Comparative studies of halogenated benzoxazepines (e.g., 8-fluoro vs. 9-bromo derivatives) reveal that bromine’s larger van der Waals radius enhances hydrophobic interactions with receptor pockets. For example, in GABA_A receptor assays, brominated analogs show 2–3× higher binding affinity than non-halogenated counterparts. However, steric hindrance may reduce flexibility, necessitating molecular docking simulations to optimize substituent placement .

Q. What methodological strategies resolve contradictions in reported biological activities of benzoxazepine derivatives?

- Standardized Assays : Use uniform protocols (e.g., MTT for cytotoxicity, MIC for antibacterial activity) to minimize variability.

- Purity Verification : Confirm compound integrity via LC-MS to rule out degradation products.

- SAR Analysis : Compare structural analogs (e.g., 9-bromo vs. 8-bromo-carboxylate derivatives) to isolate substituent effects. For instance, carboxylate groups in 8-bromo derivatives enhance solubility but reduce membrane permeability, explaining divergent MIC values .

Q. What experimental designs are optimal for evaluating the anticancer mechanisms of this compound?

- In Vitro Models : Use cancer cell lines (e.g., MCF-7, A549) with controls for apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye).

- Pathway Analysis : Western blotting for apoptosis markers (Bax, Bcl-2, caspase-3) and autophagy (LC3-II).

- Synergy Studies : Test combinatorial effects with cisplatin or paclitaxel to identify additive or antagonistic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.